molecular formula C12H17N3O2 B13172625 Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate

Cat. No.: B13172625
M. Wt: 235.28 g/mol
InChI Key: FQSDRJFSSKMIFH-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperidine and pyridine, featuring an amino group attached to the piperidine ring and a carboxylate ester group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 4-aminopiperidine with methyl 4-chloropyridine-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate
  • Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate
  • Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxamide

Uniqueness

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate (commonly referred to as MAPC) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of MAPC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MAPC is characterized by its unique chemical structure, which includes a piperidine ring and a pyridine carboxylate moiety. The molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, and it possesses a molecular weight of approximately 220.27 g/mol. Its structural features contribute to its interaction with various biological targets.

The biological activity of MAPC can be attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors enhance the activity of incretin hormones, which are crucial for insulin secretion and glucose homeostasis .

Key Mechanisms:

  • Inhibition of DPP-4 : By inhibiting this enzyme, MAPC may improve glycemic control in diabetic models.
  • Receptor Binding : MAPC demonstrates affinity for various receptors, potentially influencing pathways related to inflammation and metabolic regulation.

Antidiabetic Potential

Research indicates that compounds similar to MAPC exhibit significant antidiabetic effects through the inhibition of DPP-4. This mechanism not only aids in lowering blood glucose levels but also has implications for weight management and cardiovascular health .

Anti-inflammatory Effects

MAPC has shown promise in modulating inflammatory responses, which could be beneficial in conditions such as rheumatoid arthritis. The anti-inflammatory properties may stem from its ability to inhibit certain signaling pathways involved in inflammation .

Case Studies and Research Findings

  • DPP-4 Inhibition Studies : A comparative study involving various compounds demonstrated that MAPC exhibited competitive inhibition against DPP-4, with binding affinities comparable to established DPP-4 inhibitors. This suggests its potential as a lead compound for developing new antidiabetic medications .
  • Cell-Based Assays : In vitro studies using cell lines resistant to dietary carcinogens have shown that MAPC can inhibit cell proliferation effectively. These findings indicate a possible role in cancer prevention strategies, particularly concerning gastrointestinal tumors induced by dietary factors .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic assessments suggest that MAPC has favorable absorption characteristics and low toxicity profiles, making it a candidate for further development as a therapeutic agent .

Comparative Analysis of Biological Activity

Compound Target Activity Reference
This compoundDPP-4Inhibitor
IsorhamnetinDPP-4Strong binder
PhIP-related compoundsCancer cellsGrowth inhibition

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with MAPC. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Understanding the detailed biochemical pathways influenced by MAPC.
  • Clinical trials : Evaluating safety and efficacy in human populations.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)9-2-5-14-11(8-9)15-6-3-10(13)4-7-15/h2,5,8,10H,3-4,6-7,13H2,1H3

InChI Key

FQSDRJFSSKMIFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCC(CC2)N

Origin of Product

United States

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